molecular formula C13H17BrFN B1530185 1-(2-Bromo-4-fluorobenzyl)-4-methylpiperidine CAS No. 1250615-20-3

1-(2-Bromo-4-fluorobenzyl)-4-methylpiperidine

Cat. No. B1530185
M. Wt: 286.18 g/mol
InChI Key: YKIVHDQHFNQPAG-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-fluorobenzyl)-4-methylpiperidine is a chemical compound. However, there is limited information available about this specific compound. It is structurally similar to 2-Bromo-4-fluorobenzyl alcohol1, which has a molecular weight of 205.021.



Synthesis Analysis

The synthesis of 1-(2-Bromo-4-fluorobenzyl)-4-methylpiperidine is not explicitly documented in the available resources. However, compounds with similar structures, such as 4-Fluorobenzyl bromide2 and 2-Bromo-5-fluorobenzyl Bromide3, are commercially available and could potentially be used as starting materials in the synthesis of this compound.



Molecular Structure Analysis

The molecular structure of 1-(2-Bromo-4-fluorobenzyl)-4-methylpiperidine is not directly available. However, a similar compound, 1-(2-Bromo-4-fluorobenzyl)-4-methylpiperazine, has a molecular formula of C12H16BrFN2 and an average mass of 287.171 Da4.



Chemical Reactions Analysis

Specific chemical reactions involving 1-(2-Bromo-4-fluorobenzyl)-4-methylpiperidine are not documented in the available resources. However, bromo-fluorobenzyl compounds are often used in organic synthesis, suggesting that this compound could participate in various types of chemical reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(2-Bromo-4-fluorobenzyl)-4-methylpiperidine are not directly available. However, 2-Bromo-5-fluorobenzyl Bromide, a similar compound, is a solid at 20°C, sensitive to moisture, and has a melting point of 33°C and a boiling point of 96°C/4 mmHg3.


Scientific Research Applications

Synthesis and Chemical Properties

1-(2-Bromo-4-fluorobenzyl)-4-methylpiperidine is a compound that may be involved in various chemical syntheses and applications, particularly in the creation of intermediates for pharmaceuticals and materials with specific functionalities. While the direct applications of this specific compound in research are not extensively documented, related compounds offer insights into the type of research and applications it might be involved in.

For instance, compounds involving bromo and fluoro substituents, such as in the synthesis of methyl 3-amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate, demonstrate the importance of halogenated benzyl components in constructing complex organic molecules, which are often pivotal in drug development processes (Boros et al., 2007). These intermediates can be crucial in the synthesis of HIV-1 integrase inhibitors, highlighting the role of such compounds in antiviral research.

Application in Material Science

Compounds with specific substituents like bromo and fluoro groups are also significant in material science, especially in the development of novel materials with unique properties. For example, the study of fluorescent chemosensors for metal ions based on multi-substituted phenol-ruthenium(II) tris(bipyridine) complexes illustrates how such molecular frameworks can be utilized to detect and quantify metal ions in various environments (Li et al., 2006). The specific electronic and structural attributes conferred by bromo and fluoro groups can enhance the sensitivity and selectivity of such sensors.

Safety And Hazards

The safety and hazards associated with 1-(2-Bromo-4-fluorobenzyl)-4-methylpiperidine are not directly available. However, similar compounds like 2-Bromo-4-fluorobenzyl alcohol are known to cause severe skin burns and eye damage5.


Future Directions

The future directions for the use and study of 1-(2-Bromo-4-fluorobenzyl)-4-methylpiperidine are not directly available. However, bromo-fluorobenzyl compounds are often used in organic synthesis and medicinal chemistry, suggesting potential future applications in these areas.


properties

IUPAC Name

1-[(2-bromo-4-fluorophenyl)methyl]-4-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrFN/c1-10-4-6-16(7-5-10)9-11-2-3-12(15)8-13(11)14/h2-3,8,10H,4-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKIVHDQHFNQPAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=C(C=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromo-4-fluorobenzyl)-4-methylpiperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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